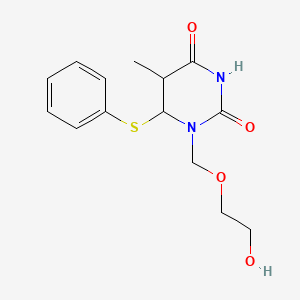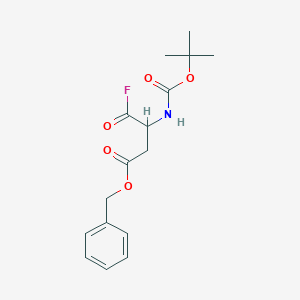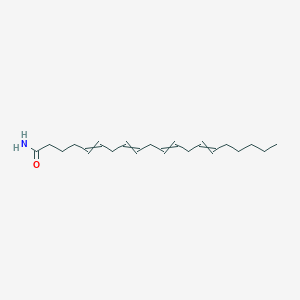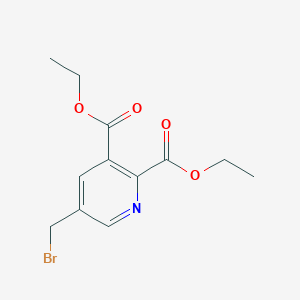![molecular formula C17H27N3O B14784253 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide](/img/structure/B14784253.png)
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group through a nitrogen atom
Méthodes De Préparation
The synthesis of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The benzylated piperidine is reacted with N-methylpropanamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or benzyl group are replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide can be compared with other similar compounds, such as:
N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: This compound also contains a piperidine ring conjugated to a benzyl group but differs in the presence of a pyrimidine moiety.
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide: This compound has a similar piperidine structure but includes additional functional groups like a chloro and hydroxy group.
Propriétés
Formule moléculaire |
C17H27N3O |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-14(18)17(21)19(2)12-16-8-10-20(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,18H2,1-2H3 |
Clé InChI |
AXAUIOKNEDSOPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)CC1CCN(CC1)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
![Tert-butyl 4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14784187.png)
![tert-butyl (1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbonate](/img/structure/B14784195.png)
![disodium [(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]phosphonate](/img/structure/B14784201.png)

![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate](/img/structure/B14784219.png)


![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)


![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
